
XEN907
Vue d'ensemble
Description
XEN907 est un nouveau composé spirooxindole pentacyclique qui agit comme un bloqueur du sous-type de canal sodique dépendant du voltage NaV1.7. Ce composé a montré une forte puissance in vitro et a été étudié pour son utilisation potentielle dans le traitement des conditions douloureuses, en particulier celles liées à la douleur inflammatoire et neuropathique .
Méthodes De Préparation
La synthèse de XEN907 implique une stratégie de rigidification de l'échafaudage à partir d'un oxindole identifié par criblage à haut débit. La voie de synthèse comprend l'optimisation des substituants C-3 et N-1 de l'oxindole, conduisant à un analogue simplifié avec une puissance accrue. Le composé final, this compound, est obtenu par une série de réactions chimiques qui impliquent la formation d'une structure spirooxindole .
Analyse Des Réactions Chimiques
Chemical Reactions and Interactions
-
Interaction with NaV1.7 Channel:
-
XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .
-
It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .
-
Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .
-
-
Structural Studies:
Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .
Structural Data of NaV Channels
The table below lists the ligands and PDB codes for structural data of NaV channels :
Site | Protein | Ligands | PDB code |
---|---|---|---|
E | Na v1.2 | KIIIA | 6J8E |
S | Na vPaS | TTX | 6A95 |
Na vPaS | STX | 6A91 | |
Na v1.7 | TTX | 6J8I, 6J8J, 7W9M | |
Na v1.7 | STX | 6J8G, 6J8H, 7W9P, 7W9T | |
Na v1.6 | 4,9-anhydro-TTX | 8GZ2 | |
C | Na v1.5 | Quinidine UC(1,3,4) | 6LQA |
rNa v1.5 | Flecainide CC(2,3) | 6UZ0 | |
Na v1.7 | LCM-1 UC(1,4) | 8S9B | |
Na v1.7 | IN2 UC(1,3,4) | 7XMF | |
Na v1.7 | RLZ UC(4) | 8THG | |
Na v1.7 | LTG-1 UC(3,4) | 8THH | |
rNa v1.5 | Propafenone CC(1,4) | 7FBS | |
I | Na v1.7 | CBD-1 | 8G1A |
BIG | Na v1.7 | BPV | 8I5B |
Na v1.7 | LCM-2 | 8S9B | |
Na v1.7 | CBZ | 8S9C | |
Na v1.7 | LTG-2 | 8THH | |
F1 | Na v1.3 | BLA | 7W77 |
NaChBac-Na v1.7VSD II | HWTX-IV | 6W6O | |
Na vAb-Na v1.7VSD II | ProTX-II | 6N4I, 6N4Q, 6N4R | |
Na vAb-Na v1.7VSD II | M3-HWTX-IV | 7K48 | |
Na v1.7 | ProTX-II-2 | 6J8I, 6J8J, 7W9M | |
Na vPaS-Na v1.7VSD IV | AaH2–1 | 6NT4 | |
rNa v1.5 | LqhIII | 7K18 | |
Na v1.7 | PF-05089771 | 8I5G | |
Na v1.3 | ICA-121431 | 7W7F | |
Na vAb-Na v1.7VSD IV | GX-936 | 5EK0 | |
Na vPaS-Na v1.7VSD IV | GNE-3565 | 8F0R | |
Na vPaS-Na v1.7VSD IV | GDC-0310 | 8F0Q | |
Na vPaS-Na v1.7VSD IV | GNE-9296 | 8F0S | |
Na vPaS-Na v1.7VSD IV | GNE-1305 | 8F0P | |
Na v1.7 | ProTX-II-3 | 7W9M | |
Na vPaS-Na v1.7VSD IV | AaH2–2 | 6NT4 |
Related Research
An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .
Applications De Recherche Scientifique
Structural Insights
Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .
Pain Disorders Targeted
This compound has been investigated for its efficacy in treating various pain conditions, including:
- Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .
- Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .
Clinical Development
This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .
Comparative Analysis with Other NaV1.7 Inhibitors
Compound | Mechanism of Action | Stage of Development | Target Pain Conditions |
---|---|---|---|
This compound | Blocks NaV1.7, stabilizes inactivated state | Clinical Trials | Chronic pain, inherited pain disorders |
TC-N1752 | Similar mechanism; alters S6 helix conformation | Preclinical | Chronic pain |
NaV1.7-IN2 | Pore blocker without conformational change | Preclinical | Chronic pain |
Case Study 1: Efficacy in Diabetic Neuropathy
In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .
Mécanisme D'action
XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .
Comparaison Avec Des Composés Similaires
XEN907 est comparé à d'autres bloqueurs spirooxindole de NaV1.7, tels que TC-N1752 et NaV1.7-IN2. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs sites de liaison et leurs effets sur la conformation du canal. This compound est unique dans sa capacité à provoquer un changement conformationnel spécifique dans le segment S6, ce qui en fait un candidat prometteur pour une optimisation ultérieure .
Des composés similaires comprennent :
TC-N1752 : Un autre bloqueur spirooxindole de NaV1.7 avec un mécanisme de liaison différent.
NaV1.7-IN2 : Un bloqueur de pores qui ne provoque pas de changements conformationnels dans le canal.
Activité Biologique
XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.
This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .
Efficacy in Pain Models
This compound has been evaluated in various preclinical models to assess its antinociceptive properties:
- Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .
- Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .
Case Study 1: Chronic Pain Management
A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .
Case Study 2: Erythromelalgia
Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .
Comparative Analysis of Related Compounds
Compound | Mechanism | Potency (IC50) | Clinical Status |
---|---|---|---|
This compound | NaV1.7 blocker | ~10 nM | Phase II trials ongoing |
TC-N1752 | NaV1.7 blocker | ~100 nM | Preclinical |
PF-05089771 | NaV1.7 modulator | ~50 nM | Phase II trials completed |
Propriétés
IUPAC Name |
1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRUZIIERITEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.